2-((6-氯嘧啶-4-基)氨基)乙醇

描述

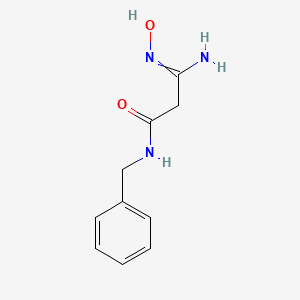

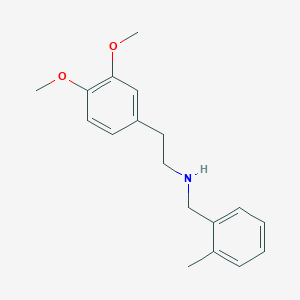

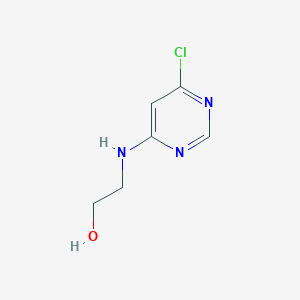

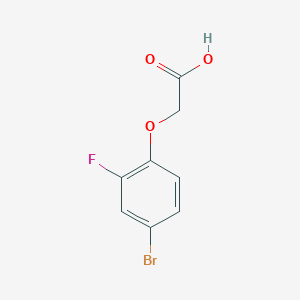

“2-((6-Chloropyrimidin-4-yl)amino)ethanol” is a chemical compound with the molecular formula C6H8ClN3O . It is also known as 4-(2-hydroxyethylamino)-6-chloro-2-aminopyrimidine. This compound belongs to the class of aminopyrimidines and is used as a reagent in organic chemistry.

Molecular Structure Analysis

The molecular weight of “2-((6-Chloropyrimidin-4-yl)amino)ethanol” is 173.6 . The linear formula of this compound is C6H8ClN3O .Physical And Chemical Properties Analysis

“2-((6-Chloropyrimidin-4-yl)amino)ethanol” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学研究应用

“2-((6-Chloropyrimidin-4-yl)amino)ethanol” is a chemical compound with the molecular formula C6H8ClN3O . It’s related to pyrimidine derivatives, which are broadly applied in therapeutic disciplines due to their high degree of structural diversity .

Pyrimidine derivatives, including those with a 6-chloropyrimidin-4-yl group, have been reported to exhibit a wide range of biological activities. These include modulation of myeloid leukemia, breast cancer and idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .

-

Pharmacologically Active Decorated Six-Membered Diazines

- Field : Medicinal Chemistry

- Application Summary : Diazine alkaloids, which include pyrimidines, are a central building block for a wide range of pharmacological applications . They exhibit a variety of biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

- Methods and Procedures : The chapter focuses on the different synthetic approaches applied in preparing pharmacologically active decorated diazines, with special care on pyrimidines .

- Results and Outcomes : The synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents will be intensively explored .

-

Synthesis of Rilpivirine

- Field : Organic Chemistry

- Application Summary : Rilpivirine (RPV) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat individuals infected with human immunodeficiency virus 1 (HIV-1) . It is three times more potent than etravirine and is used once daily with a low oral dose .

- Methods and Procedures : The synthesis of rilpivirine involves three main steps: synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (intermediate 2), synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (intermediate 3), and synthesis of rilpivirine .

- Results and Outcomes : The optimized synthetic procedure improved the overall yield from 18.5% to 21% and reduced the reaction time for the last step from 69 hours to 90 minutes .

-

Synthesis of Etravirine

- Field : Organic Chemistry

- Application Summary : Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat individuals infected with human immunodeficiency virus 1 (HIV-1) . It is synthesized via an intermediate that includes a 4-amino-5-bromo-6-chloropyrimidin-2-yl group .

- Methods and Procedures : The synthesis of etravirine involves a reaction between (2 E )-3- (4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride and 4- [ (4-chloropyrimidin-2-yl)amino]benzonitrile in acetonitrile under reflux condition .

- Results and Outcomes : The optimized synthetic procedure improved the overall yield and reduced the reaction time .

-

Synthesis of Pazopanib

- Field : Medicinal Chemistry

- Application Summary : Pazopanib is a medication used to treat renal cell carcinoma and soft tissue sarcoma . It is synthesized via a series of reactions that include pyrimidine derivatives .

- Methods and Procedures : The synthesis of pazopanib involves several steps, including the preparation of various intermediates .

- Results and Outcomes : The synthetic approaches applied in preparing pazopanib have been explored in detail .

安全和危害

The safety information for “2-((6-Chloropyrimidin-4-yl)amino)ethanol” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

属性

IUPAC Name |

2-[(6-chloropyrimidin-4-yl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O/c7-5-3-6(8-1-2-11)10-4-9-5/h3-4,11H,1-2H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVWPKJSUOPUAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Cl)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365359 | |

| Record name | 2-[(6-chloropyrimidin-4-yl)amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666552 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-((6-Chloropyrimidin-4-yl)amino)ethanol | |

CAS RN |

22177-94-2 | |

| Record name | 2-[(6-Chloro-4-pyrimidinyl)amino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22177-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(6-chloropyrimidin-4-yl)amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271158.png)

![N-[(5-bromothien-2-yl)methyl]-N-methylamine](/img/structure/B1271160.png)